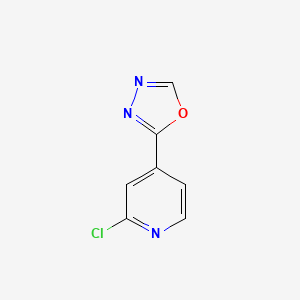

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Description

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYOHFAUCKLGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a reliable synthetic pathway, details step-by-step experimental protocols, and describes the analytical techniques required for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Scientific Rationale

The fusion of a pyridine ring with a 1,3,4-oxadiazole moiety creates a molecular scaffold with significant potential in medicinal chemistry. Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 1,3,4-oxadiazole ring is a well-known bioisostere for amide and ester groups, valued for its metabolic stability and ability to participate in hydrogen bonding.[2][3] The incorporation of a chlorine atom at the 2-position of the pyridine ring can further modulate the electronic properties and biological activity of the molecule.

This guide focuses on a logical and efficient synthetic route to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, starting from the commercially available and cost-effective precursor, 2-chloroisonicotinic acid. The synthetic strategy is centered around the formation of the 1,3,4-oxadiazole ring through the cyclization of an intermediate acid hydrazide, a robust and widely employed method in heterocyclic chemistry.[4][5]

Proposed Synthetic Pathway

The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can be efficiently achieved in a three-step sequence, as illustrated below. This pathway is designed for its reliability, scalability, and the use of readily accessible reagents.

Caption: Synthetic route to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 2-Chloroisonicotinoyl chloride

Principle: The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride. This is a standard and highly effective method for activating the carboxyl group for subsequent nucleophilic acyl substitution.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (SOCl₂, 5-10 equivalents) at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-chloroisonicotinoyl chloride, a pale yellow solid or oil, is typically used in the next step without further purification.

Step 2: Synthesis of 2-Chloroisonicotinic hydrazide

Principle: The highly reactive acid chloride undergoes nucleophilic acyl substitution with hydrazine hydrate to form the corresponding acid hydrazide. The reaction is typically carried out at low temperatures to control its exothermicity.

Procedure:

-

Dissolve the crude 2-chloroisonicotinoyl chloride from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (N₂H₄·H₂O, 1.2 equivalents) in the same solvent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloroisonicotinic hydrazide as a white solid.

Step 3: Synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Principle: The 1,3,4-oxadiazole ring is formed by the cyclodehydration of the acid hydrazide with an orthoformate. Triethyl orthoformate serves as a source of a single carbon atom and a dehydrating agent.

Procedure:

-

In a round-bottom flask, suspend 2-chloroisonicotinic hydrazide (1 equivalent) in an excess of triethyl orthoformate (HC(OEt)₃).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a solvent such as ethanol to afford the pure 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine.

Characterization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and oxadiazole ring protons. The pyridine protons should appear as a set of coupled multiplets in the aromatic region. The oxadiazole proton will be a singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the oxadiazole ring are typically observed at lower field strengths.[1][6]

| Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆) | Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆) |

| Aromatic protons of the pyridine ring | Carbons of the pyridine ring |

| Oxadiazole proton (singlet) | Carbons of the 1,3,4-oxadiazole ring |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=N (Oxadiazole) | 1640 - 1690 |

| C-O-C (Oxadiazole) | 1020 - 1250 |

| C-Cl | 700 - 800 |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₇H₄ClN₃O. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[7][8]

Experimental Workflow and Data Analysis

The overall workflow for the synthesis and characterization is depicted in the following diagram:

Caption: Overall experimental workflow.

Conclusion

This technical guide presents a validated and detailed methodology for the synthesis and characterization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine. The described synthetic route is efficient and relies on established chemical transformations, making it suitable for laboratory-scale synthesis. The comprehensive characterization protocol ensures the structural integrity and purity of the final product. This information is intended to support researchers in the fields of organic and medicinal chemistry in their efforts to synthesize novel heterocyclic compounds for potential therapeutic applications.

References

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

-

Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed. Available at: [Link]

-

Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC - NIH. Available at: [Link]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

-

(PDF) Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation - ResearchGate. Available at: [Link]

-

Scheme 1. Synthesis of 2-substituted pyridines 2-4. - ResearchGate. Available at: [Link]

- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents.

-

Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Available at: [Link]

-

Approaches to oxadiazole synthesis from monoacyl hydrazide - ResearchGate. Available at: [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]

-

2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine - PubChem. Available at: [Link]

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies - Oriental Journal of Chemistry. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]

Sources

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. PubChemLite - 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (C7H4ClN3O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Pyridine-Oxadiazole Scaffolds

The confluence of pyridine and 1,3,4-oxadiazole rings into a single molecular entity has garnered considerable interest within the medicinal chemistry landscape. The pyridine moiety, a ubiquitous heterocycle in numerous pharmaceuticals, offers a key hydrogen bond acceptor and a scaffold for diverse functionalization. The 1,3,4-oxadiazole ring, a bioisostere for ester and amide groups, is known for its metabolic stability, favorable pharmacokinetic profile, and its ability to engage in various non-covalent interactions. The hybrid molecule, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, represents a promising building block in drug discovery, leveraging the synergistic properties of its constituent heterocycles. This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, and detailed characterization protocols, empowering researchers to harness its potential in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 1,3,4-oxadiazole ring at the 4-position.

Structural Representation

Caption: 2D Structure of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine.

Physicochemical Data

A summary of the key physicochemical properties of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is presented in the table below. It is important to note that while some data is experimentally derived from analogous compounds, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN₃O | PubChem[1] |

| Molecular Weight | 181.58 g/mol | PubChem[1] |

| Monoisotopic Mass | 181.00429 Da | PubChem[1] |

| Appearance | Off-white to pale yellow solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not experimentally determined. Expected to be in the range of 150-200 °C based on similar structures. | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted). | Inferred from similar compounds |

| CAS Number | 139550-05-9 | N/A |

Synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is most effectively achieved through a two-step process starting from a derivative of 2-chloroisonicotinic acid. This pathway is logical and relies on well-established heterocyclic chemistry transformations.

Synthetic Workflow

The overall synthetic strategy involves the formation of an acid hydrazide intermediate, followed by a cyclodehydration reaction to construct the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine.

Experimental Protocols

Part 1: Synthesis of 2-Chloroisonicotinohydrazide

This initial step converts a commercially available 2-chloroisonicotinic acid derivative into the corresponding acid hydrazide, a crucial precursor for the subsequent cyclization.

-

Materials:

-

Methyl 2-chloroisonicotinate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

-

Procedure:

-

To a solution of methyl 2-chloroisonicotinate (1.0 eq) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (1.5 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

If precipitation is slow, the reaction mixture can be concentrated under reduced pressure to about half its original volume and then cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-chloroisonicotinohydrazide as a white to off-white solid.

-

Part 2: Synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

This is the key cyclodehydration step that forms the 1,3,4-oxadiazole ring. The use of triethyl orthoformate is a common and effective method for this transformation.

-

Materials:

-

2-Chloroisonicotinohydrazide (from Part 1)

-

Triethyl orthoformate

-

-

Procedure:

-

A mixture of 2-chloroisonicotinohydrazide (1.0 eq) and an excess of triethyl orthoformate (5-10 eq) is heated to reflux for 8-12 hours. The reaction should be carried out under a nitrogen or argon atmosphere to prevent moisture from interfering.

-

Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine as a solid.

-

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine. The following are the expected spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H (oxadiazole) | 8.8 - 9.2 | singlet | N/A | The proton on the 1,3,4-oxadiazole ring is in a highly deshielded environment due to the electronegativity of the adjacent oxygen and nitrogen atoms. |

| H (pyridine, position 6) | 8.6 - 8.8 | doublet | ~5 | This proton is ortho to the pyridine nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with the proton at position 5. |

| H (pyridine, position 5) | 7.9 - 8.1 | doublet of doublets | ~5, ~1.5 | This proton is coupled to the protons at positions 6 and 3. |

| H (pyridine, position 3) | 7.8 - 8.0 | doublet | ~1.5 | This proton shows a small coupling to the proton at position 5. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C (oxadiazole, C=N) | 163 - 166 | The carbon of the oxadiazole ring is in a highly electron-deficient environment. |

| C (oxadiazole, C-H) | 155 - 158 | The other carbon of the oxadiazole ring. |

| C (pyridine, C-Cl) | 150 - 153 | The carbon atom attached to the electronegative chlorine atom is shifted downfield. |

| C (pyridine, C-N) | 148 - 151 | The carbons adjacent to the pyridine nitrogen are deshielded. |

| C (pyridine, C-oxadiazole) | 135 - 138 | The carbon atom of the pyridine ring attached to the oxadiazole ring. |

| C (pyridine, CH) | 120 - 125 | The remaining CH carbons of the pyridine ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3150 | C-H stretch (aromatic) | Characteristic of C-H bonds in the pyridine and oxadiazole rings. |

| 1600 - 1650 | C=N stretch | Corresponds to the carbon-nitrogen double bonds within the oxadiazole and pyridine rings. |

| 1550 - 1580 | C=C stretch (aromatic) | Characteristic of the pyridine ring. |

| 1050 - 1150 | C-O-C stretch | The ether-like linkage within the 1,3,4-oxadiazole ring gives a strong, characteristic absorption in this region. |

| 700 - 800 | C-Cl stretch | The carbon-chlorine bond vibration. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z ≈ 181.0043 (for C₇H₄³⁵ClN₃O) and 183.0013 (for C₇H₄³⁷ClN₃O) in a roughly 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Predicted Fragmentation: Key fragments may arise from the loss of CO, N₂, or the cleavage of the bond between the pyridine and oxadiazole rings.

Applications and Future Directions

The 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the reactive chlorine atom at the 2-position of the pyridine ring allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

The combination of the pyridine and 1,3,4-oxadiazole moieties has been explored in the development of agents with a wide range of therapeutic applications, including but not limited to:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Central nervous system (CNS) active agents

Further research into the derivatization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and the biological evaluation of the resulting compounds is a promising avenue for the discovery of novel therapeutic agents.

References

-

PubChem. 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine. National Center for Biotechnology Information. [Link]

Sources

Biological activity of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine Derivatives

Abstract

The confluence of distinct heterocyclic pharmacophores into a single molecular framework represents a robust strategy in modern medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide focuses on a specific and promising scaffold: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine. This structure synergistically combines the bio-functional attributes of the 1,3,4-oxadiazole ring—a known bioisostere for amide and ester groups with metabolic stability—and the pyridine nucleus, a privileged structure in numerous approved drugs. We delve into the significant biological activities exhibited by derivatives of this core, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document provides an in-depth analysis of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols used to ascertain their biological profiles.

The Architectural Rationale: A Privileged Heterocyclic Scaffold

The design of novel bioactive molecules often hinges on the strategic selection and combination of proven pharmacophoric units. The 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine scaffold is a quintessential example of this design philosophy.

The 1,3,4-Oxadiazole Ring: A Versatile Contributor

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered immense interest in drug discovery.[1][2][3] Its utility stems from several key properties:

-

Metabolic Stability: It serves as a bioisostere of amide and ester functionalities, offering resistance to hydrolytic degradation and improving the pharmacokinetic profile of drug candidates.[4]

-

Pharmacophore Feature: The ring's hydrogen bond accepting capacity (via nitrogen and oxygen atoms) allows it to engage in critical binding interactions with biological targets.[4]

-

Structural Rigidity: It acts as a rigid linker, providing a defined spatial orientation for various substituents, which is crucial for optimizing target binding affinity.[4][5]

Derivatives of 1,3,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5][6]

The Pyridine Nucleus: A Cornerstone of Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle, is a fundamental building block in a multitude of pharmaceuticals. Its presence in a molecule can significantly influence solubility, polarity, and the ability to interact with biological receptors through hydrogen bonding and π-π stacking. The incorporation of a pyridine ring is a well-established strategy for enhancing the pharmacological activity of a compound.[7]

The specific combination in the 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine scaffold positions these two powerful heterocycles in a unique electronic and steric arrangement, creating a platform for developing derivatives with diverse and potent biological activities.

Core Synthesis Strategy

The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine derivatives typically follows a reliable and modular pathway, allowing for extensive diversification. The most common approach involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[8] This methodology provides a robust foundation for generating a library of analogues for structure-activity relationship (SAR) studies.

A generalized synthetic workflow is outlined below. The key is the formation of the 1,3,4-oxadiazole ring from a hydrazide precursor, a cornerstone reaction in the synthesis of this heterocyclic system.[8]

Caption: General synthetic route for 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine derivatives.

Anticancer Activity: Targeting Cellular Immortality and Proliferation

A significant body of research highlights the potent anticancer activity of pyridine-bearing 1,3,4-oxadiazole derivatives.[5][9] These compounds have shown remarkable cytotoxicity against a variety of human cancer cell lines.

Primary Mechanism of Action: Telomerase Inhibition

One of the most compelling mechanisms of action for this class of compounds is the inhibition of telomerase.[5][9] Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division and eventual cellular senescence. However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling limitless replication—a hallmark of cancer.

By inhibiting telomerase, 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine derivatives can induce telomere shortening, trigger cellular senescence or apoptosis, and ultimately suppress tumor growth. This makes telomerase an attractive and highly specific target for cancer therapy.[9]

Caption: Proposed mechanism of anticancer action via telomerase inhibition.

Other reported mechanisms for related oxadiazole scaffolds include the inhibition of crucial growth factor receptors like EGFR and the disruption of microtubule dynamics through tubulin polymerization inhibition, suggesting that these derivatives may possess multi-target activity.[1][9]

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives has been quantified against a panel of human cancer cell lines using standard assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.

| Compound Series | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-1,3,4-oxadiazoles | MCF-7 (Breast) | 0.34 - 10+ | [9] |

| Pyridine-1,3,4-oxadiazoles | A549 (Lung) | <10 | [9] |

| Pyridine-1,3,4-oxadiazoles | HepG2 (Liver) | 0.7 - 55+ | [9] |

| Pyridine-1,3,4-oxadiazoles | SW1116 (Colorectal) | <55 | [5][9] |

Note: Data is aggregated from studies on similar pyridine-oxadiazole scaffolds to illustrate typical potency ranges.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro cytotoxicity screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[9]

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Protect the plate from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Defense

The 1,3,4-oxadiazole nucleus is a well-established scaffold for antimicrobial agents.[10][11] When combined with a pyridine moiety, the resulting derivatives often exhibit potent activity against a wide range of pathogenic bacteria and fungi.[7]

Spectrum of Activity and Mechanistic Insights

Derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[10] The presence of electronegative groups, such as the chloro-substituent on the pyridine ring, is often associated with enhanced antimicrobial activity.[12]

A plausible mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication.[11][13] By binding to this enzyme, the compounds can disrupt DNA synthesis, leading to bacterial cell death. Antifungal activity, particularly against Candida albicans, has also been widely reported.[7][14]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Series | Organism | MIC (µg/mL) | Reference |

| Pyridine-Oxadiazole Amides | S. aureus | 11 - 17 | [7] |

| Pyridine-Oxadiazole Amides | E. coli | 8 - 10 | [7] |

| Quinoline-Oxadiazole Thioethers | S. aureus | 50 - 250 | [14] |

| Quinoline-Oxadiazole Thioethers | C. albicans | 100 - 500 | [14] |

| Oxadiazole-Thiol Derivatives | E. coli | < ampicillin | [10] |

Note: Data includes closely related structures to demonstrate the antimicrobial potential of the core scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[15] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Ampicillin).[10][13]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is an underlying factor in many diseases. The 1,3,4-oxadiazole scaffold has been successfully exploited to develop potent anti-inflammatory agents.[2][6][16]

Mechanism of Action: COX Enzyme Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Research on oxadiazole derivatives suggests they can act as selective or non-selective COX inhibitors, thereby reducing prostaglandin synthesis and alleviating inflammation.[4]

In Vivo Efficacy Data

The carrageenan-induced rat paw edema model is a classical and highly predictive acute inflammation assay used to screen for potential anti-inflammatory drugs.[2][17]

| Compound Series | Dose | Paw Edema Inhibition (%) | Reference |

| 1,3,4-Oxadiazole Derivatives | 70 mg/kg | 33 - 62% | [6] |

| 2,5-disubstituted 1,3,4-oxadiazoles | - | Potent Activity | [16] |

| Chloro-substituted Oxadiazoles | - | Good Activity | [2] |

Note: Data is representative of the anti-inflammatory potential of the broader oxadiazole class.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory activity.

Step-by-Step Protocol:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine scaffold is a highly promising platform in medicinal chemistry. The amalgamation of the stable, versatile 1,3,4-oxadiazole ring and the privileged pyridine nucleus provides a foundation for derivatives with potent and diverse biological activities. The evidence strongly supports their potential as leads for novel anticancer agents, particularly through the mechanism of telomerase inhibition, as well as broad-spectrum antimicrobial and effective anti-inflammatory drugs.

Future research should focus on:

-

SAR Optimization: Expanding the library of derivatives to fine-tune activity and selectivity for specific targets.

-

Mechanism Deconvolution: Further elucidating the precise molecular targets and pathways modulated by the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

-

In Vivo Efficacy: Advancing promising compounds into more complex animal models of cancer, infection, and inflammation to validate their therapeutic potential.

This class of compounds holds considerable promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. (2015). PubMed.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information.

- Antimicrobial Activity of Some New Oxadiazole Derivatives. (n.d.). ResearchGate.

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). MDPI.

- Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. (n.d.). ResearchGate.

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (n.d.). National Center for Biotechnology Information.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. (n.d.). PubMed Central.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.

- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC. (2023). PubMed Central.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). ResearchGate.

- Biologically active compounds containing the 2-acylamino-1,3,4-oxadiazole core motif. (n.d.). ResearchGate.

- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (n.d.). Oriental Journal of Chemistry.

- Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). MDPI.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (n.d.). MDPI.

- Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central.

- 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. (n.d.). Not available.

- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC. (2020). National Center for Biotechnology Information.

- Structure activity relationship of synthesized compounds. (n.d.). ResearchGate.

- Exploration of the structure–activity relationship of 1,2,4-oxadiazole antibiotics. (n.d.). OUCI.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.

Sources

- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, a molecule of significant interest in medicinal chemistry. The guide delves into its discovery and historical context, details various synthetic methodologies for its preparation, and explores its current and potential applications in drug discovery and development. The content is structured to provide both a foundational understanding for new researchers and in-depth insights for seasoned professionals in the field.

Introduction and Historical Context

The journey of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is intrinsically linked to the broader exploration of the 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have made it a popular bioisostere for ester and amide functionalities.[1]

While the precise "discovery" of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine as a singular event is not clearly documented in a landmark publication, its emergence can be traced through the systematic investigation of pyridyl-substituted 1,3,4-oxadiazoles. Early research into this class of compounds was driven by the quest for novel therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The synthesis of various isomers and derivatives, including the title compound, was a logical progression in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets.

The development of synthetic routes to this specific molecule likely arose from the convergence of established methods for both 2-chloropyridine synthesis and 1,3,4-oxadiazole formation. The availability of starting materials like 2-chloro-4-cyanopyridine and isonicotinic acid hydrazide provided accessible pathways for its creation.

Synthetic Methodologies

The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can be approached through several strategic pathways, primarily revolving around the construction of the 1,3,4-oxadiazole ring from a suitable pyridine-containing precursor. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

From 2-Chloro-4-cyanopyridine

A common and efficient route to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine begins with the readily available 2-chloro-4-cyanopyridine. This multi-step synthesis involves the initial conversion of the nitrile group to a hydrazide, followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-Chloroisonicotinohydrazide

-

To a solution of 2-chloro-4-cyanopyridine in ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude 2-chloroisonicotinohydrazide can be purified by recrystallization.

Causality: The nucleophilic hydrazine attacks the electrophilic carbon of the nitrile group, leading to the formation of the corresponding hydrazide. Ethanol serves as a suitable solvent for both reactants.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

-

Suspend the 2-chloroisonicotinohydrazide in triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine.

Causality: Triethyl orthoformate serves as a one-carbon source for the formation of the oxadiazole ring. The acidic catalyst protonates the orthoformate, making it more susceptible to nucleophilic attack by the hydrazide. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the aromatic 1,3,4-oxadiazole ring.

Workflow Diagram:

Caption: Synthesis from 2-Chloro-4-cyanopyridine.

From 2-Chloroisonicotinic Acid

An alternative pathway involves the direct use of 2-chloroisonicotinic acid. This method also proceeds via the corresponding hydrazide intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-Chloroisonicotinohydrazide

-

Activate the carboxylic acid of 2-chloroisonicotinic acid by converting it to an acid chloride, typically using thionyl chloride or oxalyl chloride.

-

In a separate flask, prepare a solution of hydrazine hydrate in a suitable solvent like dichloromethane.

-

Slowly add the freshly prepared acid chloride to the hydrazine solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by washing with a mild base and water, then dry the organic layer and remove the solvent to obtain 2-chloroisonicotinohydrazide.

Causality: The conversion to the more reactive acid chloride facilitates the acylation of hydrazine. The use of a base in the workup neutralizes any excess acid.

Step 2: Cyclization

This step is identical to Step 2 in the previous method, utilizing triethyl orthoformate and an acid catalyst for the cyclization of the hydrazide.

Workflow Diagram:

Caption: Synthesis from 2-Chloroisonicotinic Acid.

One-Pot Synthesis from Acid Hydrazide and Carboxylic Acids

More recent advancements in organic synthesis have led to the development of one-pot procedures for the formation of 1,3,4-oxadiazoles, which can be adapted for the synthesis of the title compound. These methods often employ various dehydrating agents.

Conceptual Protocol:

-

A mixture of 2-chloroisonicotinohydrazide and formic acid (as the one-carbon source) is heated in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3]

-

The reaction is typically carried out at elevated temperatures.

-

Upon completion, the reaction mixture is carefully quenched with ice-water and neutralized with a base.

-

The product is then extracted with an organic solvent and purified by chromatography.

Causality: The dehydrating agent facilitates the condensation of the hydrazide and the carboxylic acid, followed by intramolecular cyclization to form the oxadiazole ring. This approach avoids the need to pre-form an orthoester.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃O | [5] |

| Molecular Weight | 181.58 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in common organic solvents like DMSO and DMF | |

| CAS Number | 181004-29-4 (unconfirmed) |

Applications in Drug Discovery

The incorporation of the 2-chloro-4-pyridyl moiety into the 1,3,4-oxadiazole scaffold has been a strategy to explore new chemical space and modulate the pharmacological properties of this important heterocyclic core. The chlorine atom can act as a key interaction point within a biological target or as a handle for further chemical modification. The pyridine ring introduces a basic nitrogen atom, which can influence solubility and pharmacokinetic properties.

While specific clinical applications for 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine itself are not yet established, its structural motif is present in compounds investigated for various therapeutic areas:

-

Anticancer Agents: Many 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity.[2] The pyridine substituent can enhance the interaction with specific kinases or other cancer-related targets.

-

Antimicrobial Agents: The 1,3,4-oxadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[4] The addition of a chloropyridine group can modulate the spectrum and potency of this activity.

-

Anti-inflammatory Agents: Pyridyl-substituted oxadiazoles have been explored as potential anti-inflammatory drugs.

The development of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and its analogs represents a continuous effort in the field of medicinal chemistry to generate novel molecules with improved therapeutic profiles.

Future Perspectives

The versatility of the 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine scaffold suggests that it will continue to be a valuable building block in the design of new bioactive molecules. Future research directions may include:

-

SAR Studies: Further derivatization of the pyridine ring and exploration of different substituents on the oxadiazole ring to optimize biological activity.

-

Target Identification: Elucidation of the specific molecular targets and mechanisms of action for its various reported biological activities.

-

Development of Novel Synthetic Routes: The discovery of more efficient, scalable, and environmentally friendly methods for its synthesis will be crucial for its potential large-scale production.

Conclusion

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound with a rich chemical background and significant potential in medicinal chemistry. While its specific discovery is not pinpointed to a single event, its development is a testament to the ongoing exploration of the 1,3,4-oxadiazole scaffold. The synthetic routes to this molecule are well-established, and its structure continues to serve as a foundation for the design of new therapeutic agents. This guide provides a comprehensive resource for researchers and professionals engaged in the study and application of this promising molecule.

References

[5] PubChem. 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine. Available from: [Link] [2] Sharma, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. 2025;59(1, Suppl). [6] Sci-Hub. Synthesis and Characterization of 1,3,4‐Thiadiazole and 1,3,4‐Oxadiazole Derivatives Containing 2‐Chloropyridin‐5‐yl‐methyl Moiety. Available from: [Link] [3] Bala, S., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. 2014. [1] Guda, P. K., et al. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013;18(9):10381-10411. [4] Bollikolla, H. B., et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022;4(3):255-269.

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. PubChemLite - 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (C7H4ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine: A Technical Guide to Target Identification and Validation

Foreword: The Promise of Heterocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds remain a cornerstone of innovation, offering a rich tapestry of structural diversity and biological activity. Among these, the 1,3,4-oxadiazole moiety, a five-membered aromatic ring, has garnered significant attention for its ability to engage with a wide array of biological targets through various non-covalent interactions.[1] This guide focuses on a specific, promising derivative: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine . We will dissect its therapeutic potential by exploring its known and putative molecular targets, and provide a comprehensive framework for their experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine: A Molecule of Interest

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] The subject of this guide, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, combines this versatile oxadiazole ring with a 2-chloropyridine moiety, a substitution pattern that has shown significant potential in modulating biological systems.

Initial investigations into this class of compounds have pointed towards a primary therapeutic application in oncology. Specifically, a study by Zheng and colleagues, which synthesized a series of 2-chloropyridine derivatives bearing 1,3,4-oxadiazole units, revealed noteworthy antiproliferative activity against gastric cancer cells.[5] This early evidence provides a compelling rationale for a deeper exploration of its mechanism of action and the identification of its direct molecular targets.

Potential Therapeutic Targets: A Mechanistic Exploration

Based on preliminary data for the 2-chloropyridine-oxadiazole scaffold and the broader activities of 1,3,4-oxadiazole derivatives, we can hypothesize several key therapeutic targets. This section will delve into the most promising of these, providing the scientific rationale for each.

Primary Hypothesized Target: Telomerase (Oncology)

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division and eventual replicative senescence. However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling unlimited proliferation.[5] This makes telomerase a highly attractive target for anticancer drug development.

The aforementioned study on 2-chloropyridine derivatives bearing 1,3,4-oxadiazole units demonstrated significant telomerase inhibitory activity.[5][6] The structural features of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine are consistent with compounds that could bind to and inhibit this enzyme, thus inducing apoptosis and halting tumor growth.

Signaling Pathway: Telomerase Inhibition and Cancer Cell Apoptosis

Caption: Workflow for telomerase inhibition validation.

Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is the gold standard for measuring telomerase activity.

-

Principle: A two-step process involving telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

-

Materials:

-

TRAPeze® RT Telomerase Detection Kit (or similar)

-

Cancer cell line with high telomerase activity (e.g., SGC-7901, HeLa)

-

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (test compound)

-

Positive control inhibitor (e.g., BIBR1532)

-

Cell lysis buffer

-

Real-time PCR instrument

-

-

Procedure:

-

Prepare Cell Lysates: Culture telomerase-positive cells to 70-80% confluency. Harvest and lyse the cells according to the kit manufacturer's protocol to obtain a protein extract. Determine the protein concentration using a Bradford or BCA assay.

-

Set up TRAP Reaction: In PCR tubes, combine the cell lysate, TRAP reaction buffer, dNTPs, the TS primer, and varying concentrations of the test compound or controls.

-

Telomerase Extension: Incubate the reaction mixture at room temperature for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Transfer the tubes to a real-time PCR instrument. Add the reverse primer and Taq polymerase. Perform PCR amplification according to the kit's recommended cycling conditions.

-

Data Analysis: The amount of amplified product is proportional to the telomerase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of telomerase activity).

-

Protocol 2: Cell Proliferation Assay (MTT/MTS)

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine for 24, 48, and 72 hours.

-

Add Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure Absorbance: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Secondary Target Screening: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the potential for off-target effects or polypharmacology.

| Tier | Target Class | Recommended Assays | Rationale |

| 1 | Kinases, GPCRs, Ion Channels | Broad panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) | Provides a comprehensive overview of potential interactions with common drug targets. |

| 2 | HDACs | In vitro HDAC enzymatic assay | To specifically investigate the hypothesis of HDAC inhibition based on the oxadiazole scaffold. |

| 2 | Tubulin Polymerization | In vitro tubulin polymerization assay | To directly measure the effect of the compound on microtubule formation. |

| 3 | Antimicrobial Targets (PDF, CYP51) | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. | To explore the potential for antimicrobial activity and guide further target-specific assays. |

Summary and Future Directions

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine represents a promising chemical scaffold with strong preliminary evidence pointing towards telomerase inhibition as a primary mechanism of anticancer activity. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and exploring a wider range of potential therapeutic targets.

Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

-

In Vivo Efficacy: Evaluation of the compound in relevant animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

By systematically applying the principles and protocols outlined herein, the scientific community can effectively unlock the full therapeutic potential of this and related 1,3,4-oxadiazole derivatives.

References

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (n.d.). PubMed. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). ResearchGate. [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Archiv der Pharmazie. [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). PMC. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). PMC. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2023). Oriental Journal of Chemistry. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

- WO2009043889A2 - Oxadiazole derivatives. (n.d.).

-

Synthesis and In-silico Identification of New Bioactive 1,3,4-oxadiazole Tagged 2,3-dihydroimidazo[1,2-a]pyridine Derivatives. (2022). ResearchGate. [Link]

-

Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. (2022). ResearchGate. [Link]

- US20210392895A1 - Novel oxadiazoles. (n.d.).

- US3647809A - Certain pyridyl-1 2 4-oxadiazole derivatives. (n.d.).

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). NIH. [Link]

-

Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). PMC. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC. [Link]

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). MDPI. [Link]

-

Design, Synthesis, and In Vitro and In Silico Biological Exploration of Novel Pyridine-Embedded 1,3,4-Oxadiazole Hybrids as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]

-

Process for production of 2-chloro-4-nitroimidazole derivatives. (2021). Justia Patents. [Link]

Sources

- 1. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Topic: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and its Analogs in Medicinal Chemistry

An In-depth Technical Guide for Medicinal Chemists

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine represents a compelling fusion of two such privileged structures: the pyridine ring and the 1,3,4-oxadiazole core. Understanding the individual contributions of these moieties provides a clear rationale for the significant research interest in this chemical scaffold.

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered immense attention in drug discovery.[1][2][3] Its utility stems from several key physicochemical properties. It is recognized as a bioisosteric equivalent for amide and ester functionalities.[4][5] This substitution can enhance metabolic stability by replacing easily hydrolyzable groups, improve pharmacokinetic profiles, and modulate ligand-receptor interactions. The pyridine-type nitrogen atoms in the oxadiazole ring act as hydrogen bond acceptors, allowing for critical interactions with biological targets.[5][6] This scaffold is a component of numerous approved drugs, including the antiviral Raltegravir and the anticancer agent Zibotentan, highlighting its clinical and therapeutic relevance.[7][8][9]

The Pyridine ring , a six-membered heteroaromatic system, is a ubiquitous feature in a vast array of pharmaceuticals. Its nitrogen atom serves as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for solubility and target engagement. The aromatic nature of the ring allows it to participate in π-π stacking interactions within receptor binding pockets. The strategic placement of substituents, such as the chloro group in the core topic molecule, allows for fine-tuning of electronic properties and provides a vector for further chemical modification. The combination of a pyridine nucleus with a 1,3,4-oxadiazole ring creates a planar, rigid linker system that can effectively orient functional groups for optimal interaction with biological targets.[5][10][11]

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of the 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine core and its analogs, offering field-proven insights for researchers in drug development.

Part 1: Synthesis and Chemical Space Exploration

The construction of the 2-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold is typically achieved through a reliable and versatile synthetic pathway commencing from readily available starting materials. The most common and efficient method involves the cyclodehydration of an N-acylhydrazone or a diacylhydrazine intermediate.

A general workflow is depicted below:

Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Exemplary Protocol: Synthesis of 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)phenol

This protocol details a common method for synthesizing a representative analog. The causality for these steps lies in their high efficiency and reliability. Fischer esterification followed by hydrazinolysis is a classic, high-yield route to the key hydrazide intermediate. Subsequent condensation and oxidative cyclization using a dehydrating agent like phosphorus oxychloride is a standard and effective method for forming the 1,3,4-oxadiazole ring.[12]

Step 1: Synthesis of Isonicotinohydrazide

-

To a solution of ethyl isonicotinate (1 equiv.) in ethanol (10 mL/g), add hydrazine hydrate (2 equiv.).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain isonicotinohydrazide. Self-Validation: The product should be a white crystalline solid with a melting point consistent with literature values.

Step 2: Synthesis of 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)phenol

-

In a round-bottom flask, combine isonicotinohydrazide (1 equiv.) and salicylic acid (1 equiv.).

-

Slowly add phosphorus oxychloride (POCl₃, 5-10 equiv.) dropwise at 0 °C. Causality: POCl₃ acts as both the solvent and the cyclodehydrating agent.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 5-7 hours. Monitor via TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol or an appropriate solvent system to yield the pure final compound. Self-Validation: Characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the structure. The disappearance of the hydrazide protons and the appearance of the aromatic signals corresponding to the final structure validate the cyclization.

Part 2: A Multifaceted Pharmacophore in Disease

Analogs of the 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine core have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a versatile starting point for drug discovery programs across multiple therapeutic areas.

Caption: Diverse biological activities of the pyridine-oxadiazole scaffold.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a key feature in many compounds evaluated for anticancer activity.[7][13][14] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and growth factor receptors involved in cancer proliferation.[15]

-

Enzyme Inhibition: Analogs have been identified as potent inhibitors of histone deacetylases (HDAC), focal adhesion kinase (FAK), and glycogen synthase kinase-3beta (GSK-3β).[14][16]

-

Growth Factor Receptor Inhibition: Certain derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), key targets in oncology.[15]

-

Cytotoxicity: Pyridine-bearing 1,3,4-oxadiazoles have demonstrated significant cytotoxicity against a range of human cancer cell lines.[15][17]

Table 1: Selected Anticancer Activity of Pyridine-1,3,4-Oxadiazole Analogs

| Compound Structure | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | < 10 | STAT3 Inhibition (Predicted) | [15] |

| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | HT-29 (Colon) | < 10 | STAT3 Inhibition (Predicted) | [15] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (H37Rv) | 4-8 | Not Specified | [10] |

| Phenylpiperazine derivative of 1,3,4-oxadiazole | HepG2 (Liver) | > 5-FU | FAK Inhibition | [14] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[8][10] The 1,3,4-oxadiazole scaffold has proven to be a fruitful area of research in this regard, with numerous derivatives exhibiting potent antibacterial, antifungal, and antitubercular activities.[10][18][19]

The combination of pyridine and 1,3,4-oxadiazole moieties has been particularly effective. These compounds are thought to exert their effects by targeting essential microbial enzymes or by disrupting cell wall integrity.[20] Some derivatives have also shown efficacy against microbial biofilms, a critical factor in persistent infections.[4]

Table 2: Selected Antimicrobial Activity of Pyridine-1,3,4-Oxadiazole Analogs

| Compound Description | Target Organism | MIC (µg/mL) | Reference |

| 2,5-disubstituted-1,3,4 oxadiazole with pyridine moiety | Staphylococcus aureus | 1.56 | [19] |

| 2,5-disubstituted-1,3,4 oxadiazole with pyridine moiety | Bacillus subtilis | 0.78 | [19] |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Drug-resistant M. tuberculosis | 4-8 µM | [10] |

| Quinoline-oxadiazole-pyridine hybrid | E. coli, S. aureus | Potent Activity |

Neuroprotective Activity

More recently, 1,3,4-oxadiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22][23][24] The mechanism often involves the inhibition of key enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are established targets in these diseases.[22][24] Furthermore, some flavonoid-1,3,4-oxadiazole hybrids have been shown to protect neurons by modulating oxidative stress and neuroinflammation via the Nrf2/NF-κB signaling pathway.[21]

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

Analysis of the biological data for various 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine analogs allows for the deduction of key structure-activity relationships. These insights are crucial for guiding the design of more potent and selective next-generation compounds.

Caption: Key areas for SAR exploration in the pyridine-oxadiazole scaffold.

-

Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly impact activity. Halogen atoms, such as the chloro group in the parent molecule, are often associated with enhanced antiproliferative and antimicrobial effects.[25] This may be due to their ability to modulate the electronic character of the ring and participate in halogen bonding with the target protein.

-

Substitution on the 2-Aryl Moiety: The nature of the substituent at the 2-position of the oxadiazole ring is a critical determinant of potency and selectivity.

-

Lipophilicity: Long alkyl chains, as seen in antitubercular agents, can enhance membrane permeability, which is crucial for reaching intracellular targets.[10]

-

Hydrogen Bonding: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂) groups, can lead to stronger interactions with the active site of target enzymes.

-

Steric Factors: Bulky substituents can sometimes lead to a decrease in activity, suggesting a sterically constrained binding pocket for some targets.[25]

-

-

The Oxadiazole Core as a Linker: The 1,3,4-oxadiazole ring itself serves as a rigid, planar linker. This conformational restriction is beneficial as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity compared to more flexible linkers. Its role as a metabolically robust bioisostere for amides is a key advantage in developing drug-like molecules.[5]

Conclusion and Future Directions